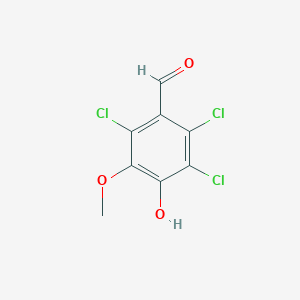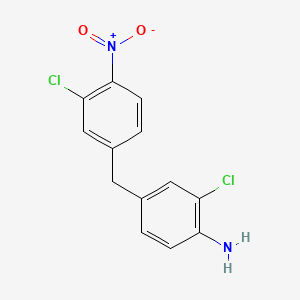
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of chloro, fluoro, methoxy, and methylsulfanyl substituents on the phenyl and pyrazole rings, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-chloro-2-fluoro-5-methoxyphenylboronic acid and 3-(methylsulfanyl)-1H-pyrazole.
Coupling Reaction: The key intermediates are then subjected to a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an appropriate solvent. This reaction forms the carbon-carbon bond between the phenyl and pyrazole rings.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro, fluoro, methoxy, and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets. The compound may modulate specific pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-1H-pyrazole: Lacks the methylsulfanyl group.
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-triazole: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the methoxy and methylsulfanyl groups, makes 5-(4-Chloro-2-fluoro-5-methoxyphenyl)-3-(methylsulfanyl)-1H-pyrazole unique
Eigenschaften
CAS-Nummer |
141577-01-7 |
|---|---|
Molekularformel |
C11H10ClFN2OS |
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
5-(4-chloro-2-fluoro-5-methoxyphenyl)-3-methylsulfanyl-1H-pyrazole |
InChI |
InChI=1S/C11H10ClFN2OS/c1-16-10-3-6(8(13)4-7(10)12)9-5-11(17-2)15-14-9/h3-5H,1-2H3,(H,14,15) |
InChI-Schlüssel |
RVMHEMTZNUHMSH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C2=CC(=NN2)SC)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


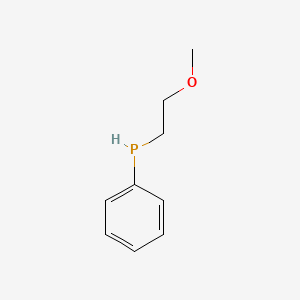
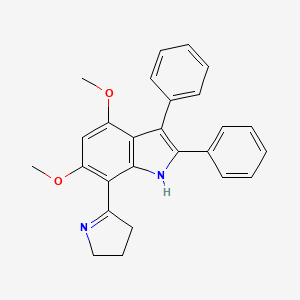
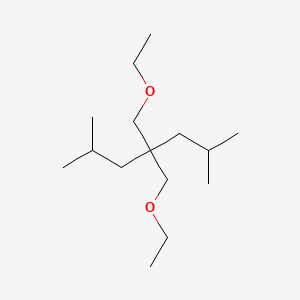
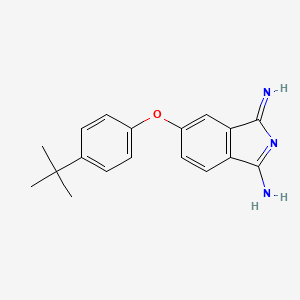
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
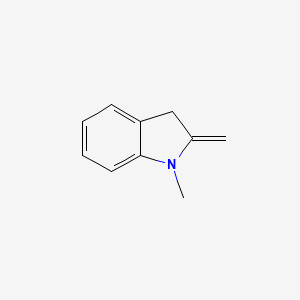

![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/structure/B14286683.png)
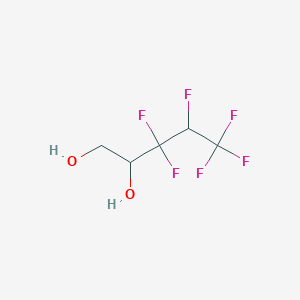
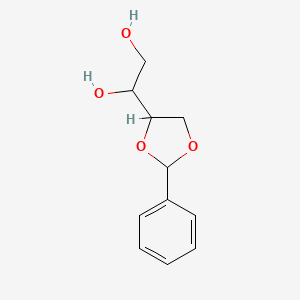
![2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride](/img/structure/B14286695.png)
